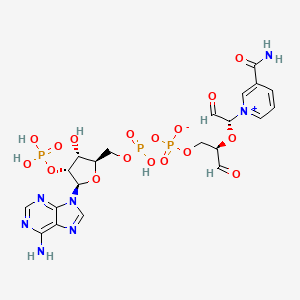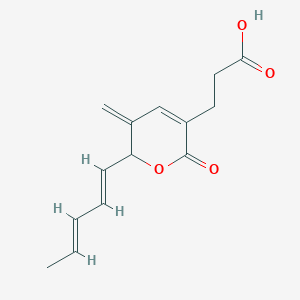
Dykellic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dykellic acid is a natural product found in Westerdykella multispora with data available.
Aplicaciones Científicas De Investigación
Apoptosis Inhibition
Dykellic acid has been identified as an apoptosis inhibitor, particularly effective against drug-induced caspase-3-like protease activation. This suggests its potential in treating diseases mediated by this pathway. The compound inhibits calcium influx, leading to a reduction in Ca(2+)-dependent endonuclease activation and DNA fragmentation, which are key steps in the apoptosis process. Its ability to prevent the cleavage of procaspase-3, PARP, and cytosolic cytochrome c underscores its potential in modulating cell death mechanisms, making it a candidate for further research in apoptosis-related diseases (Lee et al., 2003).
Anti-Metastatic and Anti-Angiogenic Activities
Research has also highlighted dykellic acid's anti-metastatic and anti-angiogenic properties, demonstrated through its ability to inhibit cell migration, motility, and tube formation. These effects are attributed to its impact on RhoA-GTP expression levels, pointing towards its potential utility in cancer therapy by targeting metastasis and angiogenesis pathways (Heo et al., 2006).
Inhibition of Matrix Metalloproteinase-9 Expression
Another significant application of dykellic acid is in inhibiting the expression and activity of matrix metalloproteinase-9 (MMP-9), which is closely associated with tumor metastasis and extracellular matrix degradation. Dykellic acid achieves this by interfering with the transactivation of nuclear factor kappa B (NF-κB), a key regulator in the expression of MMP-9. This property further supports its potential role in cancer treatment, especially in conditions where MMP-9 plays a critical role in disease progression (Woo et al., 2003).
Cytoprotective Properties
Dykellic acid has been synthesized and studied for its cytoprotective properties, particularly in the context of apoptosis prevention. The compound shows promise in protecting cells from death induced by agents such as etoposide and rotenone. This attribute is essential for researching conditions characterized by unwanted cell death, such as neurodegenerative diseases, myocardial infarction, and stroke. The study of dykellic acid and its derivatives could lead to the discovery of novel antiapoptotic targets and therapeutic agents (Thompson et al., 2009).
Immunomodulatory Effects
Dykellic acid has also been identified to possess immunosuppressive activities, which could be beneficial in controlling immune responses, particularly in contexts such as organ transplantation and autoimmune disorders. Its ability to modulate immune system activity adds another layer to its potential therapeutic applications, warranting further investigation (Han et al., 2001).
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |
Clave InChI |
XMBYWWHLSMXSPA-VNKDHWASSA-N |
SMILES isomérico |
C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |
SMILES |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
SMILES canónico |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
Sinónimos |
dykellic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



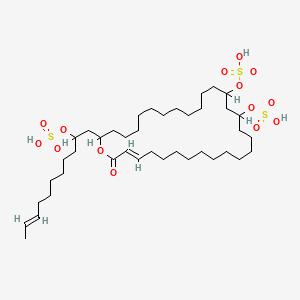

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)


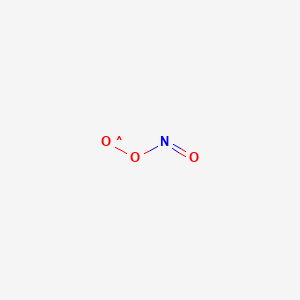
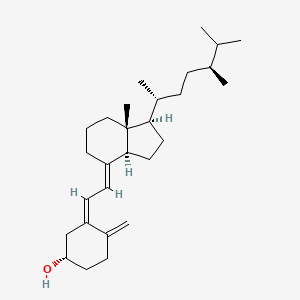
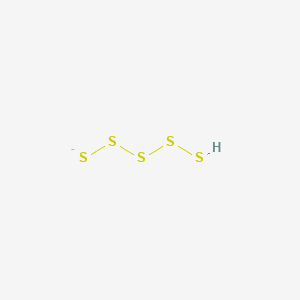
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)
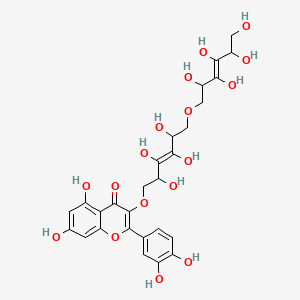
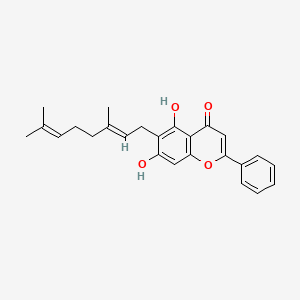
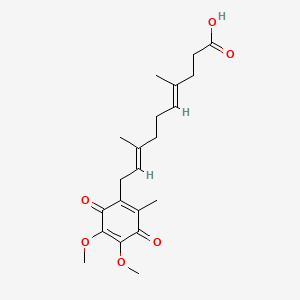
![N-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1234742.png)
